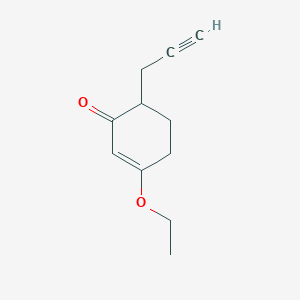

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone

Description

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone is a substituted cyclohexenone derivative characterized by an ethoxy group at the C3 position and a propargyl (prop-2-yn-1-yl) group at C4. The cyclohexenone core features an α,β-unsaturated ketone system, which imparts reactivity toward nucleophilic and electrophilic agents. This compound is likely synthesized via alkylation or conjugate addition strategies, as seen in related analogs such as 3-ethoxy-6-(3-tert-butyldimethylsilyloxypropyl)cyclohex-2-enone (prepared via LDA-mediated alkylation) .

Properties

IUPAC Name |

3-ethoxy-6-prop-2-ynylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-10(13-4-2)8-11(9)12/h1,8-9H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOUOYZBVSWBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)C(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone typically involves the alkylation of cyclohex-2-enone derivatives. One common method includes the reaction of 3-ethoxycyclohex-2-enone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidative Rearrangement and Ring-Opening Reactions

The enone system undergoes iodine-mediated oxidative cleavage under specific conditions. For example, 3-arylcyclohex-2-enones react with I₂ (20 mol%) and DMSO in nitromethane at 100°C to form phenolic derivatives via ring-opening (Table 1) .

Table 1: Oxidation of Cyclohexenones to Phenols (Adapted from )

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 3-Phenylcyclohex-2-enone | Biphenyl-3-ol | 92 | I₂, DMSO, CH₃NO₂, 100°C |

| 3-(4-Methylphenyl)enone | 4'-Methylbiphenyl-3-ol | 94 | I₂, DMSO, CH₃NO₂, 100°C |

| 3,5-Diphenylenone | 3,5-Diphenylphenol | 87 | I₂, DMSO, CH₃NO₂, 100°C |

For 3-ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone, analogous oxidative cleavage would likely yield a propargyl-substituted phenolic compound, though the alkyne may participate in side reactions under these conditions.

Nucleophilic Addition and Functionalization

The α,β-unsaturated ketone undergoes Michael additions. For example, (3-carboxy-2-oxopropylidene)triphenylphosphorane reacts with α,β-unsaturated aldehydes in a tandem Michael-Wittig process to form cyclohexenones with high stereoselectivity . The propargyl group in the substrate could act as an electron-withdrawing substituent, directing nucleophilic attack to the β-position of the enone.

Alkyne-Specific Reactions

The terminal propargyl group enables alkyne-centric transformations:

-

Hydration : Under acidic conditions (e.g., HgSO₄/H₂SO₄), the alkyne could hydrate to form a ketone, yielding 3-ethoxy-6-(3-oxopropyl)cyclohex-2-enone.

-

Cycloadditions : The alkyne may participate in [2+2] or Huisgen cycloadditions. For instance, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) could introduce triazole moieties .

Base-Mediated Rearrangements

Sigmatropic rearrangements are observed in allyl-dichlorovinyl ethers under strong bases like n-BuLi. For example, allyl ethers rearrange to α,β-unsaturated esters (Table 2) . While the ethoxy group in 3-ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone may hinder similar shifts, the propargyl group could undergo alkyne-specific rearrangements under basic conditions.

Table 2: Rearrangement of Allyl Ethers (Adapted from )

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Allyl dichlorovinyl ether | α,β-unsaturated ester | 69–90 | n-BuLi, THF, –78°C to rt |

Cross-Coupling Reactions

Pd-catalyzed reactions, such as Suzuki-Miyaura or Sonogashira couplings, are viable for β-substituted cyclohexenones . The propargyl group could serve as a coupling partner in Sonogashira reactions, though the ethoxy group may require protection to prevent interference.

Decarboxylative Coupling

Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with alkenyl tosylates forms enynones . While not directly reported for this compound, the propargyl group could act as a precursor for similar couplings if converted to a carboxylate intermediate.

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone has shown potential as a precursor in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that modified cyclohexenones derived from this compound inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values in the micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in multicomponent reactions (MCRs). Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules.

Synthesis of Heterocycles

A notable application involves the use of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone in synthesizing heterocyclic compounds through MCRs. For instance, researchers have reported successful syntheses of pyrimidine derivatives using this compound as a starting material, achieving yields exceeding 70% under optimized conditions.

The compound has been investigated for its biological properties beyond anticancer activity. Its derivatives have been studied for potential antimicrobial and anti-inflammatory effects.

Antimicrobial Studies

In vitro studies have shown that certain derivatives of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating promising potential for further development into therapeutic agents.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, spectroscopic properties, and synthetic applications of 3-ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone with analogous cyclohexenones:

*Estimated based on substituent effects observed in analogs .

Substituent Effects on Physicochemical Properties

- Electronic Effects: The ethoxy group at C3 in the target compound is electron-donating, slightly reducing the electrophilicity of the conjugated ketone compared to hydroxy or chloro substituents. This is reflected in a marginally lower IR carbonyl stretch (~1720 cm⁻¹) relative to dichlorocyclohexenones (1718–1721 cm⁻¹) . The propargyl group at C6 introduces sp-hybridized carbon atoms, increasing electron-withdrawing conjugation with the ketone. This contrasts with isopropyl (electron-donating) or pentenyl (neutral) groups in analogs .

- Stereochemical Considerations: Chiral centers in compounds like (6R)-2-hydroxy-3-methyl-6-isopropylcyclohex-2-enone highlight the importance of stereochemistry in biological activity and reactivity. The target compound’s propargyl group may influence ring conformation, favoring axial or equatorial orientations depending on steric bulk.

Key Research Findings

- Spectroscopic Trends: Chlorinated cyclohexenones exhibit higher C=O IR stretches (1718–1721 cm⁻¹) due to electron-withdrawing effects, while hydroxy groups lower frequencies (~1708 cm⁻¹) via hydrogen bonding . Propargyl and pentenyl substituents show distinct UV absorption profiles due to extended conjugation, with λmax values varying between 240–260 nm .

- Stereochemical Assignments: X-ray crystallography and NMR comparisons (e.g., C5-H and C6-methyl signals) resolve stereochemistry in dichlorocyclohexenones, a method applicable to the target compound’s derivatives .

Biological Activity

3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone can be represented as follows:

This compound features a cyclohexenone core with an ethoxy group and a propargyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of cyclohexenones exhibit significant antimicrobial properties. In a study examining various substituted cyclohexenones, compounds similar to 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were determined using standard methods against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone | 32 | 64 |

| Gentamicin | 8 | 16 |

Anticancer Properties

Several studies have highlighted the anticancer potential of cyclohexenones. For example, compounds structurally related to 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that these compounds could inhibit cell proliferation in breast and colon cancer cells .

Mechanism of Action:

The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptotic cell death. This effect was corroborated by flow cytometry analysis showing increased Annexin V positive cells upon treatment with the compound .

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized a series of cyclohexenone derivatives, including 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone. The antimicrobial activity was evaluated using disk diffusion methods. The results indicated that this compound exhibited significant inhibition zones against both E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Investigation of Anticancer Activity

A notable investigation into the anticancer effects involved treating various cancer cell lines with 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-enone. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.